molecular formula C11H15NO3 B12842789 o-Benzyl-l-serine methyl ester

o-Benzyl-l-serine methyl ester

Cat. No.: B12842789
M. Wt: 209.24 g/mol
InChI Key: PCLKHOKTUJSLDD-JTQLQIEISA-N
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Description

(S)-Methyl 2-amino-3-(benzyloxy)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a benzyloxy group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(benzyloxy)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-serine.

    Protection of the Amino Group: The amino group of (S)-serine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

    Formation of the Benzyloxy Group: The hydroxyl group of (S)-serine is then converted into a benzyloxy group through a nucleophilic substitution reaction with benzyl bromide.

    Esterification: The carboxyl group of the intermediate compound is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.

    Deprotection: Finally, the protecting group on the amino group is removed to yield (S)-Methyl 2-amino-3-(benzyloxy)propanoate.

Industrial Production Methods

Industrial production of (S)-Methyl 2-amino-3-(benzyloxy)propanoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(benzyloxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol group.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products

    Oxidation: Oxo derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the benzyloxy group.

Scientific Research Applications

(S)-Methyl 2-amino-3-(benzyloxy)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include enzymatic catalysis and receptor binding, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 2-amino-3-hydroxypropanoate
  • (S)-Methyl 2-amino-3-(methoxy)propanoate
  • (S)-Methyl 2-amino-3-(phenoxy)propanoate

Uniqueness

(S)-Methyl 2-amino-3-(benzyloxy)propanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

methyl (2S)-2-amino-3-phenylmethoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLKHOKTUJSLDD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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